molecular formula C22H18ClN7O4 B6122820 1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE

1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE

Cat. No.: B6122820
M. Wt: 479.9 g/mol
InChI Key: KJSWUWDHGXAYLJ-UHFFFAOYSA-N
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Description

1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE is a complex organic compound that features a combination of pyrazole and triazolopyridazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE likely involves multi-step organic synthesis. Typical steps might include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions.
  • Synthesis of the triazolopyridazine moiety through cyclization and functional group transformations.
  • Coupling of the pyrazole and triazolopyridazine units under specific conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

  • Use of continuous flow reactors for better control of reaction parameters.
  • Implementation of catalytic processes to enhance efficiency.
  • Purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE may have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Affecting cellular processes: Influencing cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-HYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE
  • **1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-PROPANONE

Uniqueness

The uniqueness of 1-[3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4,7-DIHYDROXY-1H-[1,2,3]TRIAZOLO[4,5-D]PYRIDAZIN-1-YL)-1-ETHANONE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-[2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-5,6-dihydrotriazolo[4,5-d]pyridazine-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN7O4/c1-34-15-8-4-13(5-9-15)17-10-16(12-2-6-14(23)7-3-12)27-30(17)18(31)11-29-20-19(24-28-29)21(32)25-26-22(20)33/h2-9,17H,10-11H2,1H3,(H,25,32)(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSWUWDHGXAYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C4=C(C(=O)NNC4=O)N=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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